molecular formula C9H11BrClN3 B8118901 2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride

2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride

Cat. No.: B8118901
M. Wt: 276.56 g/mol
InChI Key: BANOOLZCCIWRAM-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the para position and a 2-aminoethylamino (-NHCH₂CH₂NH₂) group at the ortho position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(2-aminoethylamino)-4-bromobenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c10-8-2-1-7(6-12)9(5-8)13-4-3-11;/h1-2,5,13H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANOOLZCCIWRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCN)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Compound Name Molecular Features Key Differences from Target Compound Applications/Notes Reference
2-[(2-Aminoethyl)amino]-4-bromobenzonitrile HCl - Bromine (C4), nitrile (C1), 2-aminoethylamino (C2) Baseline for comparison Potential kinase inhibitor or drug intermediate
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl - Nitrile (C1), methylaminoethoxy group (C4) Replaces bromine and aminoethylamino with methoxy Reference standard in regulatory compliance
2-(Aminomethyl)benzonitrile hydrochloride - Aminomethyl (C2), nitrile (C1) Lacks bromine and aminoethylamino Intermediate in antipsychotic drug synthesis
[2-(4-Bromophenoxy)ethyl]amine hydrochloride - Bromophenoxy (C4), ethylamine Replaces nitrile with phenoxy; different backbone Unknown therapeutic use
5-Bromotryptamine hydrochloride - Bromine (C5), indole core with ethylamine Indole vs. benzonitrile core; different positioning Serotonin receptor research

Physicochemical and Pharmacological Insights

  • Aminoethylamino Group: This moiety introduces hydrogen-bonding capacity and basicity, distinguishing it from methyl-substituted derivatives (e.g., 4-((methylamino)methyl)benzonitrile) .
  • Nitrile Functionality: The nitrile group may confer metabolic stability, a feature shared with analogs like 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride, which is used in high-purity reference standards .

Biological Activity

2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C9H10BrN3·HCl
  • Molecular Weight: 276.56 g/mol

This compound features a bromobenzonitrile core with an aminoethyl side chain, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study by Owens et al. (2003) demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In a series of tests against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism appears to involve disruption of bacterial cell wall synthesis, as indicated by changes in morphology observed under electron microscopy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor of heat shock protein 90 (Hsp90), which plays a pivotal role in protein folding and stabilization. Inhibition of Hsp90 leads to the degradation of client proteins involved in tumor progression.
  • Receptor Modulation: The compound can bind to various receptors, modulating their activity and leading to altered signaling pathways that affect cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aminoethyl side chain can significantly impact the biological activity of the compound. For instance:

ModificationEffect on Activity
Addition of methyl groupsIncreased potency against cancer cells
Alteration of bromine positionReduced antimicrobial efficacy

These findings suggest that careful structural modifications can enhance therapeutic efficacy while minimizing side effects.

Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent activity relative to other known anticancer agents.

Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial properties against a panel of pathogens. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli>128

These results highlight the selective potency of the compound against specific bacterial strains.

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